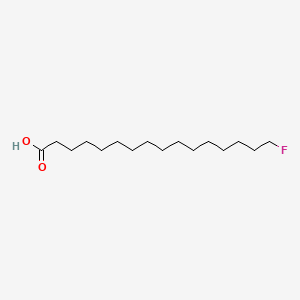

16-Fluoropalmitic acid

Description

Significance of Fluorinated Fatty Acid Analogs in Biochemical Research

Fluorinated fatty acid analogs are pivotal tools in the field of biochemical research. The introduction of fluorine atoms into fatty acids can significantly alter their biological behavior, providing researchers with unique probes to study metabolic pathways. solubilityofthings.com The carbon-fluorine bond is exceptionally stable, and its presence can influence the lipophilicity and electronic properties of the molecule. solubilityofthings.comresearchgate.net This stability allows fluorinated analogs to participate in certain biological processes while resisting others, making them valuable for investigating enzyme mechanisms and metabolic fluxes. researchgate.net

One of the key areas where these analogs have proven indispensable is in the study of fatty acid metabolism. nih.gov By strategically placing fluorine atoms, researchers can create fatty acids that act as inhibitors or tracers for specific enzymes or transport proteins. solubilityofthings.comresearchgate.net For instance, radioactively labeled fluorinated fatty acids are widely used in positron emission tomography (PET) to visualize and quantify fatty acid uptake and utilization in various tissues, particularly the heart. nih.govresearchgate.net This allows for non-invasive assessment of metabolic health and disease states. nih.gov

Furthermore, the unique properties of fluorinated fatty acids have been exploited to study their effects on cell membranes and signaling pathways. solubilityofthings.com Their incorporation into membrane lipids can alter membrane fluidity and protein function. pnas.org The ability to design and synthesize these analogs with high precision has opened up new avenues for understanding lipid biochemistry and developing novel therapeutic strategies. researchgate.netresearchgate.net

Historical Context of 16-Fluoropalmitic Acid Development and Research Utility

The development of this compound (16-FPA) is rooted in the broader effort to create reliable tracers for myocardial fatty acid metabolism for use with Positron Emission Tomography (PET). nih.govsnmjournals.org Early research in the 1980s focused on synthesizing radiolabeled fatty acids that could provide a clearer picture of how the heart muscle utilizes fats for energy. snmjournals.org The synthesis of 16-[¹⁸F]fluorohexadecanoic acid was a significant step in this direction. snmjournals.org

The primary utility of 16-FPA stems from its role as a PET tracer. hilarispublisher.com When labeled with the positron-emitting isotope Fluorine-18 (B77423), it becomes 16-[¹⁸F]FPA. This radiotracer is taken up by tissues, like the heart, that actively metabolize fatty acids. nih.govhilarispublisher.com Unlike some other fatty acid analogs, 16-[¹⁸F]FPA is designed to be metabolically trapped within the cells after initial uptake and partial metabolism. researchgate.net This trapping allows for the quantification of fatty acid oxidation rates, providing a snapshot of metabolic activity. researchgate.net

The development of synthetic routes, such as using methyl 16-bromohexadecanoate as a precursor for nucleophilic substitution with [¹⁸F]fluoride, has been crucial for its application in research. researchgate.netvulcanchem.com This has enabled preclinical and clinical studies to investigate myocardial metabolism in various conditions, including ischemia and cardiomyopathies. nih.govsnmjournals.org

Overview of Key Research Domains for this compound

The primary research domain for this compound is in the field of cardiology , specifically for the imaging of myocardial fatty acid metabolism using Positron Emission Tomography (PET). nih.govhilarispublisher.com As the heart relies heavily on fatty acid oxidation for energy, alterations in this metabolic pathway are often early indicators of cardiac diseases such as ischemia and cardiomyopathies. snmjournals.org 16-FPA, when radiolabeled with Fluorine-18, serves as a tracer to non-invasively assess and quantify the rate of fatty acid utilization by the heart muscle. researchgate.netnih.gov

Another significant area of research is in oncology . Altered fatty acid metabolism is a hallmark of many cancers. The study of how cancer cells take up and utilize fatty acids is crucial for understanding tumor growth and developing targeted therapies. While less common than in cardiology, fluorinated fatty acid analogs like 16-FPA can be used to probe these metabolic shifts in tumors.

Additionally, 16-FPA and similar fluorinated fatty acids are valuable tools in fundamental biochemical and metabolic research . They are used to investigate the mechanisms of cellular fatty acid uptake, transport across cell membranes, and the process of beta-oxidation. caymanchem.comnih.govdojindo.com For instance, fluorescently tagged versions of palmitic acid are used in assays to screen for inhibitors of fatty acid transport proteins. caymanchem.comcaymanchem.com By providing a stable and detectable analog of a natural fatty acid, 16-FPA helps to elucidate the intricate details of lipid metabolism in various cell types and disease models. nih.gov

Structure

3D Structure

Properties

CAS No. |

3109-58-8 |

|---|---|

Molecular Formula |

C16H31FO2 |

Molecular Weight |

274.41 g/mol |

IUPAC Name |

16-fluorohexadecanoic acid |

InChI |

InChI=1S/C16H31FO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |

InChI Key |

PNNLLDRVJFDXNL-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCC(=O)O)CCCCCCCF |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCF |

Other CAS No. |

3109-58-8 |

Synonyms |

16-fluorohexadecanoic acid 16-fluoropalmitate 16-fluoropalmitic acid 16-fluoropalmitic acid, 18F-labeled FPA-16 |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Production

Conventional Chemical Synthesis of 16-Fluoropalmitic Acid

The synthesis of non-radioactive this compound is foundational, providing the reference compound and the basis for developing radiolabeling precursors. These methods focus on the stable introduction of a fluorine atom at the terminal (omega) position of the sixteen-carbon fatty acid chain.

The conventional synthesis of this compound typically begins with a long-chain fatty acid derivative that has a suitable leaving group at the C-16 position. A common precursor is methyl 16-bromohexadecanoate, which can undergo nucleophilic substitution with a fluoride (B91410) salt to replace the bromine atom with fluorine. nih.gov Another established pathway involves the use of ω-fluoro-1-alkynes as key intermediates. cdnsciencepub.com This method allows for the construction of the fluorinated alkyl chain, which is then further elaborated to the final carboxylic acid. One approach involves the reaction of an ω-fluoroalkyl halide with lithium acetylide, followed by chain extension and oxidation to yield the desired fluorinated fatty acid. cdnsciencepub.com

The general reaction scheme involves the displacement of a leaving group (e.g., bromide, tosylate) on the sixteenth carbon of a hexadecanoate (B85987) ester by a fluoride ion. This is typically followed by hydrolysis of the ester group to yield the final this compound.

Improvements in conventional synthesis have focused on optimizing reaction conditions to maximize yield and ensure high purity. The choice of fluorinating agent and solvent system is critical. The development of methods using lithium acetylide complexed with ethylenediamine, for example, has improved the efficiency and yield of ω-fluoro-1-alkyne synthesis by obviating the need for gaseous acetylene (B1199291) and ensuring the complete reaction of alkyl halide precursors. cdnsciencepub.com Further refinements in purification techniques, such as chromatography, are essential to isolate the final product from unreacted starting materials and byproducts.

Precursor Compounds and Reaction Pathways

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound ([¹⁸F]16-FPA)

The production of [¹⁸F]16-FPA is crucial for its use as a tracer in Positron Emission Tomography (PET). The short 109.8-minute half-life of fluorine-18 necessitates rapid, efficient, and high-yield radiosynthetic methods. mdpi.com

Nucleophilic substitution is the most common method for introducing the positron-emitting [¹⁸F]fluoride into organic molecules. mdpi.comharvard.edu For [¹⁸F]16-FPA, this process typically starts with a precursor molecule, such as methyl 16-bromohexadecanoate or a corresponding tosylate, which has a good leaving group at the C-16 position. nih.govsnmjournals.org

The radiosynthesis involves several key steps:

[¹⁸F]Fluoride Activation : Cyclotron-produced aqueous [¹⁸F]fluoride is made reactive for nucleophilic attack. This is commonly achieved by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), in the presence of a weak base like potassium carbonate (K₂CO₃). nih.govsnmjournals.org

Azeotropic Drying : The water is removed from the [¹⁸F]fluoride/K222/K₂CO₃ mixture through azeotropic distillation with acetonitrile (B52724). This drying step is critical as water can impede the efficiency of the nucleophilic substitution reaction. nih.govnih.govacs.org

Nucleophilic Substitution : The dried, activated [¹⁸F]fluoride is reacted with the precursor dissolved in an organic solvent (e.g., acetonitrile) at an elevated temperature (e.g., 80-120°C). nih.govsnmjournals.org

Hydrolysis : After the [¹⁸F]fluoride is incorporated to form the radiolabeled ester, the ester group is hydrolyzed, typically using a base like potassium hydroxide, to yield the final [¹⁸F]16-FPA. nih.gov

To ensure safety, consistency, and compliance with Good Manufacturing Practices (cGMP), the radiosynthesis of [¹⁸F]16-FPA is frequently performed using automated modules. nih.gov Commercial systems, such as the GE TRACERlab or Eckert & Ziegler modules, are programmed to handle the entire process from [¹⁸F]fluoride trapping to final product purification. nih.govmdpi.comscispace.com Automation minimizes radiation exposure to personnel, standardizes reaction parameters, and allows for reliable production of the radiotracer for clinical use. mdpi.comnih.gov These modules integrate all steps, including fluoride activation, reaction heating, and purification via HPLC and solid-phase extraction cartridges. nih.gov

Maximizing the radiochemical yield (RCY) is a primary goal in radiosynthesis. For [¹⁸F]16-FPA, yields can vary based on the precursor, reaction conditions, and purification method. Studies have shown uncorrected yields ranging from 8% to over 30%. nih.govnih.gov

Table 1: Comparison of Radiosynthesis Parameters for [¹⁸F]Fatty Acid Analogs

| Radiotracer | Precursor | Labeling Conditions | Synthesis Time | Radiochemical Yield (uncorrected) | Reference |

|---|---|---|---|---|---|

| [¹⁸F]16-FPA | Methyl 16-bromohexadecanoate | K222/K₂CO₃, 80°C, 10 min | 62-65 min | 18.4 ± 1.5% | nih.gov |

| **[¹⁸F]FTHA*** | Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate | K222/K₂CO₃, 80°C, 10 min | 62-65 min | 10.9 ± 2.2% | nih.gov |

| **[¹⁸F]FMHED**** | Ethyl 15-mesyloxy-3-methylheptadecanoate | K222/K₂CO₃, 120°C, 10 min | ~90 min | 38% (EOB) | snmjournals.org |

***Note:** [¹⁸F]FTHA (14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid) and [¹⁸F]FMHED (trans-9-[¹⁸F]-Fluoro-3,4-methyleneheptadecanoic Acid) are structurally related fatty acid analogs included for comparison of synthesis parameters.*

Purification is a critical final step to ensure the radiochemical purity of the final product, which must be greater than 95% for clinical use. researchgate.net The standard purification method involves several stages:

Semi-preparative High-Performance Liquid Chromatography (HPLC): This technique is used to separate the desired [¹⁸F]16-FPA from unreacted [¹⁸F]fluoride and other chemical impurities. nih.gov

Solid-Phase Extraction (SPE): After HPLC, the product is often trapped on a C18 SPE cartridge. This step serves to concentrate the product and exchange the solvent from the HPLC mobile phase to a biocompatible formulation, typically an ethanol (B145695)/saline solution. nih.govmdpi.comresearchgate.net

Different purification strategies can impact the final yield and synthesis time. For example, methods relying solely on SPE cartridge purification can be faster but may result in lower radiochemical purity compared to methods incorporating HPLC. researchgate.net

Development of Automated Radiosynthesis Modules

Design and Synthesis of Modified this compound Analogs

The strategic modification of the this compound (16-FPA) structure has been a key focus of research to refine its properties as a metabolic probe. By introducing specific structural changes, scientists aim to modulate its metabolic fate, enhance its imaging characteristics, and develop new tools for studying cellular processes. These modifications include the substitution of carbon atoms with sulfur (thia-substitution), the introduction of multiple fluorine atoms, and the derivatization of the carboxylic acid group to create novel molecular probes.

The introduction of a sulfur atom (thia-substitution) into the fatty acid chain is a strategy employed to create analogs that act as probes for fatty acid oxidation (FAO). The sulfur atom can interfere with the β-oxidation spiral, leading to metabolic trapping of the radiolabeled analog within mitochondria. This trapping allows for clearer imaging and quantification of FAO rates.

Several thia-substituted analogs of 16-FPA have been developed, with the position of the sulfur atom being a critical design element. researchgate.net Prominent examples include 16-[¹⁸F]fluoro-4-thia-palmitate (¹⁸F-FTP) and 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA). researchgate.netnih.gov The synthesis of these radiolabeled probes typically involves a multi-step process starting from appropriate precursors. For instance, the automated synthesis of ¹⁸F-FTP has been achieved using methyl 16-bromo-4-thia-palmitate as the precursor. nih.govresearchgate.net Similarly, ¹⁸F-FTHA is synthesized from its precursor, benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate. nih.govnih.gov

The radiolabeling step generally involves a nucleophilic substitution reaction. nih.govnih.gov The ¹⁸F-fluoride ion, often activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of potassium carbonate, displaces a leaving group (e.g., bromide or tosylate) on the precursor molecule. researchgate.netnih.gov Following the fluorination, a hydrolysis step, typically using potassium hydroxide, is required to cleave the ester protecting group and yield the final fatty acid probe. nih.govnih.gov These second- and third-generation thia-analogs have shown increased specificity for myocardial FAO compared to earlier probes. researchgate.net

| Analog | Precursor | Key Synthesis Steps |

| 16-[¹⁸F]fluoro-4-thia-palmitate (¹⁸F-FTP) | Methyl 16-bromo-4-thia-palmitate | Nucleophilic ¹⁸F-fluorination with K₂CO₃/K222; Ester hydrolysis. nih.gov |

| 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) | Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate | Nucleophilic ¹⁸F-fluorination; Ester hydrolysis. nih.govnih.gov |

| 18-[¹⁸F]fluoro-4-thia-oleic acid (FTO) | (Requires 11-step synthesis) | Includes introduction of a bromo leaving group, a cis-double bond, and the 4-thia substituent. researchgate.net |

To further investigate and manipulate metabolic pathways, analogs of 16-FPA containing gem-difluoro (CF₂) or trifluoro groups have been synthesized. The high stability of the carbon-fluorine bond suggests that a gem-difluoro group placed at specific positions along the fatty acid chain could effectively block the β-oxidation pathway. nih.gov

A versatile, convergent synthetic approach has been developed to create such analogs. nih.gov For example, the synthesis of 6,6,16-trifluorohexadecanoic acid and 7,7,16-trifluorohexadecanoic acid involves the alkylation of a 2-lithio-1,3-dithiane derivative. nih.gov The dithiane moiety is then converted into the gem-difluoro group via halofluorination. The terminal ¹⁸F label is typically introduced in the final steps of the synthesis by a nucleophilic displacement of a trifluoromethanesulfonate (B1224126) (triflate) group with ¹⁸F-fluoride ion. nih.gov This radiosynthesis has been achieved with radiochemical yields ranging from 3-34% within a 90-minute timeframe. nih.gov

Another example is 4,4,16-trifluoro-palmitate, which was designed and synthesized as a potential metabolically trapped tracer for FAO. researchgate.net The synthesis of these multi-fluorinated analogs provides tools to study the impact of fluorine substitution on fatty acid uptake and metabolism. nih.gov

| Analog | Key Synthetic Features | Purpose |

| 6,6,16-Trifluorohexadecanoic acid | Convergent synthesis using a 2-lithio-1,3-dithiane; Halofluorination for gem-difluoro group; Terminal fluorination via triflate displacement. nih.gov | Metabolic blockade of β-oxidation. nih.gov |

| 7,7,16-Trifluorohexadecanoic acid | Convergent synthesis using a 2-lithio-1,3-dithiane; Halofluorination for gem-difluoro group; Terminal fluorination via triflate displacement. nih.gov | Metabolic blockade of β-oxidation. nih.gov |

| 4,4,16-Trifluoro-palmitate | Designed for metabolic trapping. researchgate.net | Investigation of FAO. researchgate.net |

Derivatization of the carboxylic acid head group of 16-FPA or its analogs is a powerful strategy for creating sophisticated molecular probes and conjugates. These derivatives can be designed to target specific enzymes or to be incorporated into larger biomolecules, thereby enabling the study of complex biological systems.

One notable example is the synthesis of fluorinated phospholipids (B1166683). This compound, itself synthesized from 16-hydroxypalmitic acid using diethylaminosulfur trifluoride, has been used as a building block to create 1-palmitoyl-2-[16-fluoropalmitoyl]-phosphatidylcholine (F-DPPC). nih.gov This fluorinated analog of dipalmitoylphosphatidylcholine (DPPC) was developed to study the properties of lipid bilayers. nih.gov

Another line of research focuses on creating probes for specific enzyme activity. N-(16-[¹⁸F]fluorohexadecanoyl)ethanolamine (¹⁸F-FHEA) was designed and synthesized as a potential PET probe for imaging the activity of N-acylethanolamine-hydrolyzing enzymes like fatty acid amide hydrolase (FAAH). researchgate.net The synthesis involves coupling this compound with ethanolamine. This derivatization transforms the fatty acid into a probe for a different metabolic pathway, highlighting the versatility of the 16-FPA scaffold. researchgate.net Additionally, methyl-substituted analogs, such as 3-methyl- and 5-methyl-substituted 16-fluoropalmitic acids, have been prepared to investigate how branching affects metabolic processing and retention. snmjournals.org

| Derivative | Base Molecule | Purpose of Derivatization | Research Application |

| 1-palmitoyl-2-[16-fluoropalmitoyl]-phosphatidylcholine (F-DPPC) | This compound | Incorporation into a phospholipid structure. nih.gov | Study of lipid bilayer properties. nih.gov |

| N-(16-[¹⁸F]fluorohexadecanoyl)ethanolamine (¹⁸F-FHEA) | This compound | Conversion to an ethanolamide to target specific hydrolases. researchgate.net | Imaging of N-acylethanolamine metabolism and FAAH activity. researchgate.net |

| 3-methyl- and 5-methyl-substituted 16-FPA analogs | This compound | Introduction of methyl branches to inhibit β-oxidation. snmjournals.org | Investigation of metabolic retention and defluorination. snmjournals.org |

Biochemical Fate and Metabolic Investigations

Cellular Uptake and Transport Mechanisms

The entry of 16-fluoropalmitic acid (16-FPA) into cells is a critical first step in its metabolic journey. Like other long-chain fatty acids (LCFAs), its cellular uptake involves a combination of passive diffusion and protein-mediated transport across the plasma membrane. berkeley.edulibretexts.org The lipophilic nature of the fatty acid allows it to partition into the lipid bilayer, while specific transporter proteins facilitate a more efficient and regulated uptake, which is crucial for tissues with high energy demands such as the heart and liver. berkeley.eduosti.govberkeley.edu

Role of Fatty Acid Transporters in Cellular Accumulation

The cellular accumulation of LCFAs is largely facilitated by a suite of membrane-bound proteins known as fatty acid transporters. berkeley.edu While direct studies exhaustively detailing the specific transporters for 16-FPA are not extensively documented, the general mechanisms for LCFAs provide a strong framework for understanding its uptake. Key players in this process include the family of Fatty Acid Transport Proteins (FATPs) and the scavenger receptor CD36. berkeley.edunih.govresearchgate.netnih.gov

FATPs, a family of six transmembrane proteins (FATP1-6), are thought to facilitate fatty acid uptake by concentrating them at the cell surface and, in some cases, by possessing intrinsic acyl-CoA synthetase activity that "traps" the fatty acid intracellularly by converting it to its CoA ester. nih.govnih.gov This process, known as vectorial acylation, maintains a favorable concentration gradient for further fatty acid influx. nih.gov Different FATP isoforms are expressed in a tissue-specific manner, suggesting specialized roles in fatty acid metabolism. For instance, FATP1 is prominent in muscle and adipose tissue, FATP5 is liver-specific, and FATP6 is found almost exclusively in the heart. berkeley.eduplos.org Given that the heart and liver are key sites for 16-FPA metabolism, it is highly probable that these FATP isoforms are involved in its transport into these cells.

CD36, also known as fatty acid translocase (FAT), is another crucial protein that facilitates the uptake of LCFAs in various tissues, including the heart, skeletal muscle, and adipose tissue. researchgate.netnih.govmdpi.com It functions by binding to LCFAs at the outer leaflet of the plasma membrane and facilitating their translocation across the bilayer. researchgate.net The expression and activity of CD36 are associated with the regulation of fatty acid oxidation and lipid synthesis. mdpi.com

While a study on D,L-alpha-fluoropalmitic acid demonstrated its uptake and incorporation into cellular lipids, it did not specifically identify the transporters involved. nih.gov However, the study did show that the fluorinated fatty acid analog was presented to the cells complexed with bovine serum albumin, a common carrier for fatty acids in the bloodstream, underscoring the physiological relevance of its transport. nih.gov

Influence of Cellular Membrane Dynamics on Uptake

The dynamic nature of the cell membrane, often described by the fluid mosaic model, plays a significant role in the transport of molecules, including fatty acids. wikipedia.org Membrane fluidity, which is influenced by factors such as lipid composition (e.g., the ratio of saturated to unsaturated fatty acids and cholesterol content), can affect the rate of both passive diffusion and the function of membrane-embedded transporter proteins. wikipedia.orgresearchgate.net

An increase in membrane fluidity, characterized by greater movement of phospholipids (B1166683) within the bilayer, can enhance the lateral mobility of transporter proteins like FATPs and CD36, potentially increasing their efficiency in fatty acid uptake. wikipedia.org Conversely, a more rigid membrane may hinder the conformational changes required for these transporters to shuttle fatty acids across the membrane. researchgate.net While specific studies on the direct impact of membrane fluidity on 16-FPA uptake are scarce, the principles governing general fatty acid transport suggest that the physical state of the plasma membrane is a key determinant of its cellular entry. wikipedia.org For instance, the incorporation of fatty acids themselves can alter membrane fluidity, suggesting a feedback mechanism where the uptake of fatty acids could influence their own transport. researchgate.net

Intracellular Metabolic Pathways of this compound

Once inside the cell, 16-FPA enters the metabolic machinery, where it is primarily catabolized through the beta-oxidation pathway, a process that mirrors the breakdown of its non-fluorinated counterpart, palmitic acid. wikipedia.orgmicrobenotes.com This metabolic process is crucial for energy production, particularly in tissues with high energy expenditure like the myocardium.

Beta-Oxidation Pathway and Its Modulation

Beta-oxidation is a cyclical mitochondrial process that sequentially shortens the fatty acyl-CoA chain by two carbon atoms in each cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orgmicrobenotes.comdeakin.edu.au The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP generation. microbenotes.com The introduction of a fluorine atom at the terminal (omega) position of palmitic acid creates a unique substrate for this pathway.

The catabolism of 16-FPA has been investigated in various biological systems, with a particular focus on the heart and liver due to their central role in fatty acid metabolism. nih.gov Studies comparing the clearance of radiolabeled 16-FPA and palmitic acid from the myocardium have shown that 16-FPA can be taken up and metabolized. The rate of its catabolism, however, can differ from that of natural fatty acids.

The distribution of 16-FPA and its metabolites varies between tissues. The heart demonstrates significant uptake, reflecting its reliance on fatty acids for energy. snmjournals.org The liver also shows substantial accumulation, consistent with its role in processing and metabolizing circulating lipids. snmjournals.org

Table 1: Comparative Myocardial and Hepatic Uptake of a Fluorinated Fatty Acid Analog

| Tissue | Time Point | % Injected Dose/gram (%ID/g) |

| Heart | 5 min | 1.55 ± 0.72 |

| 60 min | 1.43 ± 0.14 | |

| Liver | 5 min | 1.34 ± 0.26 |

| 60 min | 0.87 ± 0.15 | |

| Data derived from a study on a similar fluorinated fatty acid analog and illustrates the general trend of uptake and clearance in key metabolic organs. snmjournals.org |

The beta-oxidation of even-chain fatty acids like 16-FPA proceeds through multiple cycles until the entire carbon chain is converted into acetyl-CoA molecules. wikipedia.orgdeakin.edu.au However, the presence of the terminal fluorine atom alters the final steps of this process. The repeated cleavage of two-carbon units eventually leads to the formation of fluoroacetyl-CoA .

This intermediary metabolite is then further metabolized. Unlike some other fluorinated compounds that can be toxic by blocking enzymatic pathways, fluoroacetyl-CoA can enter the citric acid cycle. This is a key finding from metabolic studies of even-numbered omega-fluorinated fatty acids.

The "odd-even rule" in the metabolism of terminally fluorinated fatty acids dictates the final metabolic product. Even-numbered chains, such as 16-FPA, yield fluoroacetyl-CoA. In contrast, odd-numbered fluorinated fatty acids would produce a different fluorinated end product.

Table 2: Key Intermediary Metabolite in this compound Beta-Oxidation

| Precursor | Metabolic Pathway | Key Intermediary Metabolite |

| This compound | Beta-Oxidation | Fluoroacetyl-CoA |

Rate and Extent of Catabolism in Different Biological Systems

Incorporation into Lipid Pools

Once taken up by cells, this compound is activated and integrated into various lipid classes, mirroring the general pathways of natural fatty acids but with distinct preferences and distributions.

Like natural palmitic acid, this compound must first be activated to its coenzyme A (CoA) derivative, 16-fluoropalmitoyl-CoA, a reaction catalyzed by acyl-CoA synthetases (ACS). scbt.commhmedical.com Following activation, it becomes a substrate for enzymes that catalyze its esterification into complex lipids.

Research indicates that fluorinated fatty acids, including this compound, are readily incorporated into complex lipids. wisc.edu Studies comparing the metabolic fate of fatty acids from different sources have shown that while fatty acids absorbed from the gut lumen are primarily directed towards triglyceride synthesis, plasma free fatty acids are preferentially incorporated into phospholipids. nih.gov Investigations using the related analogue, 2-fluoropalmitic acid, have demonstrated that it is incorporated into various membrane lipids, with significant levels found in phosphatidylcholine. nih.gov This suggests that this compound is also channeled into phospholipid pools, which are essential structural components of cellular membranes.

The subcellular destination of this compound is dictated by the localization of the metabolic pathways it enters. The initial activation by acyl-CoA synthetases occurs in various compartments, including the endoplasmic reticulum, the outer mitochondrial membrane, and the surface of lipid droplets. mdpi.com

Studies using fluorescently labeled palmitic acid have shown that exogenous fatty acids are rapidly incorporated and can be localized to lipid droplets, particularly during periods of active triacylglycerol accumulation. nih.gov The enzymes for ω-oxidation, a key metabolic pathway for ω-substituted fatty acids, are located in the smooth endoplasmic reticulum. wikipedia.orgbyjus.com This indicates that the endoplasmic reticulum is a primary site for the metabolism of this compound. Subsequent β-oxidation of its metabolites occurs within the mitochondria. uoanbar.edu.iq

Esterification into Triglycerides and Phospholipids

Defluorination Processes and Mechanisms

Defluorination is the process of cleaving the carbon-fluorine bond, a critical step in the metabolism of organofluorine compounds. For this compound, this process is intrinsically linked to its catabolic breakdown.

The metabolic breakdown of this compound can proceed via two main oxidative pathways: β-oxidation and ω-oxidation.

β-Oxidation: This is the principal pathway for fatty acid catabolism. For even-chain fatty acids like this compound, β-oxidation proceeds by sequentially cleaving two-carbon units. This process continues until the final four-carbon fragment, fluoroacetyl-CoA, is produced. nih.govsnmjournals.org This metabolite then enters the citric acid cycle. nih.gov In this pathway, the carbon-fluorine bond is not immediately broken, and the release of free fluoride (B91410) ion is minimal. nih.govsnmjournals.org This contrasts sharply with odd-chain ω-fluorinated fatty acids, which are metabolized to β-fluoropropionic acid, a compound that is readily defluorinated. nih.govsnmjournals.org

ω-Oxidation: This alternative pathway involves the oxidation of the terminal (omega) carbon where the fluorine atom is located. wikipedia.org This process is primarily mediated by cytochrome P-450 enzymes located in the endoplasmic reticulum of the liver and kidneys and is dependent on oxygen and NADPH. wikipedia.orgbyjus.comnih.gov The ω-oxidation of this compound is a documented pathway that can lead to the release of the fluoride ion. nih.govsnmjournals.org The process involves hydroxylation of the ω-carbon, followed by successive oxidations to an aldehyde and then a carboxylic acid, forming a dicarboxylic acid. wikipedia.org

The byproducts generated from the metabolism of this compound depend on the enzymatic pathway.

The primary metabolic product resulting from the β-oxidation of this compound is fluoroacetic acid (as fluoroacetyl-CoA). nih.govsnmjournals.orgtaylorandfrancis.com This compound is known for its toxicity as it is further metabolized to fluorocitrate, which inhibits the enzyme aconitase in the citric acid cycle. ipp.pt

Metabolism via ω-oxidation, followed by subsequent β-oxidation from both ends of the resulting dicarboxylic acid, ultimately yields shorter-chain dicarboxylic acids like succinic acid and adipic acid . wikipedia.org

Studies monitoring radioactivity in bone after administration of 18F-labeled this compound show some accumulation, which is an indicator of metabolic release of the fluoride ion . nih.govsnmjournals.org However, this defluorination is significantly less pronounced compared to that of odd-chain ω-fluorinated fatty acids. nih.govsnmjournals.org

Enzymatic Pathways Leading to Fluoride Release

Enzymatic Interactions and Inhibitory Effects

While this compound acts as a substrate for enzymes in the fatty acid metabolic pathway, its isomers can exhibit inhibitory effects. For this compound to be metabolized, it must first be activated by long-chain acyl-CoA synthetases (ACSLs). scbt.com

In contrast, the positional isomer, 2-fluoropalmitic acid, is a known competitive inhibitor of ACSLs. spandidos-publications.comnih.gov It is thought to have a higher affinity for the enzyme than its natural counterpart, palmitic acid. nih.gov By blocking the active site of ACSLs, 2-fluoropalmitic acid prevents the activation of long-chain fatty acids, thereby disrupting their entry into metabolic pathways like β-oxidation and lipid synthesis. scbt.comspandidos-publications.com This inhibitory action has been demonstrated in various cell lines. medchemexpress.com

Interactive Data Table: Inhibition of Acyl-CoA Synthetase by 2-Fluoropalmitic Acid

| Compound | Target Enzyme | Effect | IC50 (mM) |

|---|---|---|---|

| 2-Fluoropalmitic Acid | Long-chain acyl-CoA synthetase (ACSL) | Inhibition | 0.2 xcessbio.comcaymanchem.com |

| 2-Fluoropalmitic Acid | Sphingosine (B13886) Biosynthesis | Inhibition | 0.2 xcessbio.comcaymanchem.com |

Effects on Long-Chain Acyl-CoA Synthetases (ACSL) Activity

Long-chain acyl-CoA synthetases (ACSLs) are pivotal enzymes in lipid metabolism, activating long-chain fatty acids by converting them into their acyl-CoA esters. This activation is a prerequisite for their participation in various metabolic pathways, including β-oxidation and the synthesis of complex lipids. While research on the direct effects of this compound on ACSL activity is limited, studies on its isomer, 2-fluoropalmitic acid, provide valuable insights. 2-fluoropalmitic acid has been identified as a competitive inhibitor of ACSL. mdpi.comontosight.ai This inhibition is attributed to the high affinity of the fluorinated fatty acid for the enzyme. mdpi.com It is speculated that the preference of ACSL3 and ACSL5 for palmitic acid might make them primary targets for inhibition by fluorinated palmitic acid analogues. mdpi.com However, the specific affinity of this compound for different ACSL isoenzymes has not been extensively documented. Further research is required to delineate the precise inhibitory profile of this compound on the various ACSL isoforms and to understand the implications of this inhibition on cellular lipid homeostasis.

Inhibition of Sphingosine Biosynthesis Pathways

The de novo synthesis of sphingolipids, essential components of cellular membranes involved in signaling and cell recognition, begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). frontiersin.orgresearchgate.net The product of this reaction is then further metabolized to form the sphingoid base backbone of all sphingolipids.

Research has shown that 2-fluoropalmitic acid, an isomer of this compound, inhibits the formation of sphingosine bases. nih.gov This inhibition is a direct consequence of its effect on long-chain acyl-CoA synthetase, which reduces the availability of palmitoyl-CoA, a key substrate for SPT. nih.gov By impeding the initial step of the pathway, 2-fluoropalmitic acid leads to a decrease in the cellular levels of ceramide and gangliosides. nih.gov While these findings are for the 2-fluoro isomer, they suggest a potential mechanism by which this compound could also modulate sphingolipid metabolism, assuming it is also activated to its CoA derivative and subsequently interacts with the enzymes of this pathway. However, direct experimental evidence for the inhibition of sphingosine biosynthesis by this compound is currently lacking.

Interaction with Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Amidase (NAAA)

Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) are the two primary enzymes responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) and the anti-inflammatory compound N-palmitoylethanolamide (PEA). plos.orgresearchgate.netnih.gov FAAH is a key regulator of endocannabinoid signaling in the nervous system, while NAAA is a lysosomal enzyme with a preference for saturated NAEs like PEA. nih.govuniprot.orgguidetopharmacology.org

Studies investigating the metabolic fate of N-(16-[¹⁸F]fluorohexadecanoyl)ethanolamine ([¹⁸F]FHEA), the ethanolamide derivative of this compound, have provided insights into its interaction with these enzymes. Research has shown that [¹⁸F]FHEA is hydrolyzed in the brain, and this process is sensitive to inhibition by a FAAH inhibitor. researchgate.net This suggests that the amide bond of FHEA is a substrate for FAAH. researchgate.net

Conversely, the same research indicates that the lysosomal enzyme NAAA does not appear to play a significant role in the metabolism of the ethanolamide of this compound in the brain. researchgate.net Pre-treatment with a NAAA inhibitor did not significantly affect the uptake and metabolism of [¹⁸F]FHEA in the brain. researchgate.net These findings highlight a differential interaction of this compound derivatives with the key enzymes of the NAE signaling pathway.

Table 1: Interaction of N-(16-fluorohexadecanoyl)ethanolamine with FAAH and NAAA

| Enzyme | Interaction with N-(16-fluorohexadecanoyl)ethanolamine | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis is sensitive to FAAH inhibition, indicating it is a substrate for the enzyme. | researchgate.net |

| N-Acylethanolamine-Hydrolyzing Amidase (NAAA) | Does not appear to play a significant role in its metabolism in the brain; not significantly affected by a NAAA inhibitor. | researchgate.net |

Impact on Other Enzymes of Lipid Metabolism

Beyond its specific interactions with ACSL, SPT, FAAH, and NAAA, this compound participates in broader lipid metabolic pathways. As a fatty acid analogue, it can be taken up by cells and incorporated into more complex lipid structures. nih.gov

Metabolic studies have demonstrated that this compound is metabolized into triglycerides within the myocardium, following a pattern similar to that of natural straight-chain fatty acids. nih.gov This indicates that it is recognized and processed by the enzymes of the triglyceride synthesis pathway.

Applications As a Preclinical Research Tracer

Positron Emission Tomography (PET) Imaging in Animal Models

16-Fluoropalmitic acid, specifically its radiolabeled form 16-[¹⁸F]fluoropalmitic acid (¹⁸F-FPA), serves as a valuable tracer in preclinical research for the non-invasive assessment of fatty acid metabolism using Positron Emission Tomography (PET). Its structural similarity to palmitic acid, a primary fuel source for the heart, allows it to be taken up by cells and enter metabolic pathways, providing a window into cellular lipid utilization.

The heart relies heavily on fatty acid oxidation (FAO) for its substantial energy requirements. researchgate.net Dysregulation of this metabolic pathway is a hallmark of various cardiac diseases, including ischemic heart disease and diabetic cardiomyopathy. emjreviews.com ¹⁸F-FPA enables the in-vivo study of these processes in animal models, offering insights into disease mechanisms and the effects of potential therapies.

The uptake and clearance (retention) of ¹⁸F-FPA from the myocardium are dynamic processes that reflect the transport of fatty acids across the cell membrane and their subsequent metabolic fate. Studies in animal models have demonstrated that these kinetics are sensitive to different physiological and pathophysiological conditions.

In rat models, the heart's uptake of ¹⁸F-FPA is significant, though it clears more rapidly than its parent compound, palmitic acid. nih.gov This clearance rate is an important indicator of metabolic activity. For instance, in models of hypoxia, where oxygen supply is limited, the retention of related fluorinated fatty acid analogs is significantly reduced, indicating a decrease in fatty acid oxidation. snmjournals.org In contrast, conditions that increase the heart's workload and energy demand, such as aerobic exercise, have been shown to increase the myocardial accumulation of similar fatty acid tracers in human volunteers. emjreviews.com

The physiological state of the animal, such as fasting versus non-fasting, also influences tracer kinetics by altering substrate availability. However, some modified fatty acid analogs, like 16-[¹⁸F]fluoro-4-thia-palmitate ([¹⁸F]FTP), have shown imaging qualities that are not significantly influenced by altered plasma substrate levels, which can be an advantage in standardizing preclinical studies. emjreviews.com

Table 1: Comparative Myocardial Uptake of Fatty Acid Tracers in Rats This table provides a summary of research findings on the myocardial uptake of various fatty acid tracers in rat models, including 16-[¹⁸F]fluoropalmitic acid and its analogs.

| Tracer | Animal Model | Key Finding | Reference |

|---|---|---|---|

| 16-[¹⁸F]Fluoropalmitic acid (¹⁸F-FPA) | Rat | Heart uptake was 65% that of [¹¹C]palmitic acid at 2 minutes post-injection. Showed more rapid clearance from the heart than palmitic acid. nih.gov | nih.gov |

| 16-[¹⁸F]fluoro-4-thia-palmitate (¹⁸F-FTP) | Rat | Myocardial uptake at 30 min was similar to its oleate (B1233923) analog, ¹⁸F-FTO, but was 82% reduced at 2 hours, indicating faster clearance. researchgate.net | researchgate.net |

| 6,6,16-Trifluoropalmitic acid | Rat | Heart uptake was 30% that of [¹¹C]palmitic acid and showed slightly slower clearance. nih.gov | nih.gov |

| 7,7,16-Trifluoropalmitic acid | Rat | Heart uptake was 30% that of [¹¹C]palmitic acid. nih.gov | nih.gov |

A key application of ¹⁸F-FPA and its analogs in preclinical cardiac research is the estimation of myocardial fatty acid oxidation (FAO) flux. The rate at which the tracer is cleared from the myocardium is correlated with the rate of β-oxidation. emjreviews.com Tracers that are metabolically trapped within the mitochondria after entering the FAO pathway are particularly useful. For example, thia-substituted fatty acid analogs like 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) and 16-[¹⁸F]fluoro-4-thia-palmitate (¹⁸F-FTP) are designed to be trapped after initial rounds of β-oxidation. emjreviews.comsnmjournals.org

Studies have validated this approach by demonstrating that the myocardial retention of these tracers is significantly reduced when FAO is inhibited. For instance, in isolated perfused rat hearts under hypoxic conditions, a 70%–76% decrease in FAO resulted in an 86%–88% reduction in the retention of ¹⁸F-FTP, confirming the tracer's sensitivity to changes in fatty acid oxidation. snmjournals.org Similarly, pharmacological inhibition of carnitine palmitoyltransferase-I (CPT-I), the rate-limiting enzyme for mitochondrial fatty acid uptake, markedly reduces the myocardial accumulation of these tracers. emjreviews.comresearchgate.net This demonstrates that the PET signal is a specific measure of FAO.

¹⁸F-FPA and its analogs are powerful tools for evaluating how pharmacological agents modulate cardiac metabolism in animal models. This is crucial for developing new therapies for heart failure and other cardiac diseases where metabolism is impaired. nih.govspringernature.com

Preclinical studies have used these tracers to assess the effects of drugs that inhibit fatty acid oxidation. Etomoxir, a well-known inhibitor of CPT-I, has been shown to significantly reduce the myocardial uptake of ¹⁸F-FTP and its oleate counterpart ¹⁸F-FTO in rats by approximately 80%. researchgate.netresearchgate.net This demonstrates the ability of PET imaging with these tracers to confirm the target engagement of metabolic modulators.

Conversely, the impact of drugs that are not expected to directly alter fatty acid uptake can also be assessed. For example, one study found that chronic treatment of rats with etomoxir, despite reducing CPT-I activity, did not alter the rates of long-chain fatty acid uptake and oxidation in isolated cardiac myocytes, suggesting complex regulatory mechanisms in the heart. maastrichtuniversity.nl Another study investigating doxorubicin-induced cardiotoxicity in mice used a short-chain fatty acid analog, 2-[¹⁸F]fluoropropionic acid, to detect metabolic shifts that accompany heart damage. nih.govdntb.gov.uaresearchgate.net

Table 2: Effect of Pharmacological Interventions on Myocardial ¹⁸F-Fatty Acid Tracer Uptake in Animal Models This table summarizes the outcomes of preclinical studies where pharmacological agents were used to modulate cardiac metabolism, and the effects were measured using PET with ¹⁸F-labeled fatty acid analogs.

| Pharmacological Agent | Tracer | Animal Model | Effect on Myocardial Tracer Uptake | Reference |

|---|---|---|---|---|

| Etomoxir (CPT-I inhibitor) | 16-[¹⁸F]fluoro-4-thia-palmitate (¹⁸F-FTP) | Rat | ~80% reduction | researchgate.net |

| Etomoxir (CPT-I inhibitor) | 18-[¹⁸F]fluoro-4-thia-oleate (¹⁸F-FTO) | Rat | ~80% reduction | researchgate.net |

| POCA (CPT-I inhibitor) | 16-[¹⁸F]fluoro-4-thia-hexadecanoic acid | Rat | >80% reduction | researchgate.net |

| Doxorubicin | 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA) | Mouse | Significantly higher uptake in treated animals | nih.govdntb.gov.ua |

While cardiac imaging is a primary application, ¹⁸F-FPA and related compounds have also been explored in preclinical models to study lipid metabolism in other organs, most notably the brain.

Under normal conditions, the brain primarily uses glucose for energy. However, there is growing evidence that fatty acid metabolism plays a role in certain neurological conditions and is particularly important in the rapid growth of brain tumors like glioma. hra.nhs.uk PET tracers based on fatty acids are being investigated to exploit this metabolic feature for imaging purposes.

In preclinical research, a derivative of this compound, N-(16-[¹⁸F]fluorohexadecanoyl)ethanolamine (¹⁸F-FHEA), was developed to probe the activity of N-acylethanolamine hydrolyzing enzymes in the mouse brain. nih.gov Following injection, ¹⁸F-FHEA was found to be extracted by the brain and hydrolyzed, with the resulting ¹⁸F-fluorofatty acid being incorporated into complex lipid pools. nih.gov While the study found that the tracer's uptake kinetics were not sensitive enough to inhibition to serve as a quantitative probe for enzyme activity, it demonstrated that ¹⁸F-FPA's derivative does cross the blood-brain barrier and participates in brain lipid metabolism. researchgate.netnih.gov

Other short-chain fatty acid analogs, such as [¹⁸F]FPIA, have shown promise in imaging gliomas in mouse models, exhibiting high tumor-to-normal brain contrast. nih.gov This suggests that targeting fatty acid metabolism could be a viable strategy for visualizing brain tumors that may be less apparent with standard glucose-based PET imaging using ¹⁸F-FDG. nih.govnih.govplos.org

Investigation of Lipid Metabolism in Other Organ Systems (Excluding Human Clinical Studies)

Adipose Tissue Metabolic Dynamics

Adipose tissue is a critical regulator of systemic energy and glucose homeostasis. nih.gov It functions to store excess energy as neutral triglycerides through lipogenesis and to release fatty acids during times of need via lipolysis. nih.gove-dmj.org The dynamic balance between fatty acid uptake, storage, and mobilization by adipose tissue is fundamental to metabolic health. nih.govmdpi.com Dysregulation in these pathways can contribute to obesity and related metabolic disorders, such as type 2 diabetes and cardiovascular disease. mdpi.comjomes.org

In preclinical research, this compound, particularly in its radiolabeled forms (e.g., with Fluorine-18), serves as a valuable tracer to study the metabolic dynamics of adipose tissue. As an analogue of palmitic acid, one of the most common dietary saturated fatty acids, it is recognized and processed by the cellular machinery responsible for fatty acid transport and metabolism. scielo.org.co This allows researchers to non-invasively track and quantify the uptake, distribution, and utilization of fatty acids within different adipose depots (e.g., subcutaneous vs. visceral fat). Such studies provide critical insights into how adipose tissue function is altered in various physiological and pathological states. The accumulation of the tracer can reflect the tissue's capacity for fatty acid uptake and esterification into complex lipids.

Table 1: Key Adipose Tissue Metabolic Processes Studied with Fatty Acid Tracers

| Metabolic Process | Description | Key Regulating Factors |

| Fatty Acid Uptake | The transport of circulating free fatty acids from the bloodstream into adipocytes. | Fatty acid binding proteins (FABP), Insulin |

| Lipogenesis | The process of synthesizing triglycerides from fatty acids and glycerol (B35011) for storage in lipid droplets. e-dmj.org | Acetyl-CoA carboxylase (ACC), Fatty acid synthase (FASN), Insulin e-dmj.orgjomes.org |

| Lipolysis | The breakdown of stored triglycerides into free fatty acids and glycerol, which are then released into circulation. mdpi.com | Hormone-sensitive lipase (B570770) (HSL), Adipose triglyceride lipase (ATGL), Catecholamines |

| Adipocyte Differentiation | The process by which preadipocytes mature into lipid-storing adipocytes, involving a cascade of transcription factors. | PPARγ, C/EBPα, PRDM16 nih.govjomes.org |

Tumor Lipid Metabolism Research

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. nih.govoatext.com One of the hallmarks of this reprogramming is an alteration in lipid metabolism, characterized by increased de novo synthesis of fatty acids and/or enhanced uptake of lipids from the microenvironment. nih.govnih.gov Fatty acids are utilized by cancer cells not only for energy production through β-oxidation but also as building blocks for membrane synthesis and as signaling molecules. nih.gov Key enzymes in fatty acid synthesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), are frequently upregulated in many types of cancer. nih.govmdpi.com

This compound is employed as a research tracer in oncology to probe this heightened lipid metabolism. When labeled with a positron-emitting isotope like ¹⁸F, it can be used in Positron Emission Tomography (PET) imaging in animal models of cancer. This allows for the visualization and quantification of fatty acid uptake and accumulation within tumors. By measuring the tracer's activity, researchers can gain insights into the metabolic phenotype of a tumor, assess the aggressiveness of the disease, and evaluate the efficacy of therapeutic agents designed to target lipid metabolic pathways. nih.gov For instance, a high uptake of the tracer could indicate a tumor's reliance on external fatty acids, suggesting a potential vulnerability to drugs that inhibit fatty acid transport or activation.

Table 2: Investigated Pathways in Tumor Lipid Metabolism Using Fatty Acid Tracers

| Pathway/Enzyme | Role in Cancer | Research Application of Tracer |

| De Novo Fatty Acid Synthesis | Provides building blocks for new membranes and signaling lipids; often upregulated. nih.gov | Indirectly assessed by comparing with glucose uptake tracers to understand metabolic preferences. |

| Fatty Acid Uptake | Tumors scavenge fatty acids from the microenvironment to fuel growth. mdpi.com | Directly measures the rate of fatty acid transport into tumor cells. |

| Fatty Acid β-Oxidation (FAO) | Some tumors use FAO as a primary source of energy (ATP). nih.gov | Traces the entry of fatty acids into mitochondrial oxidation pathways. |

| Long-Chain Acyl-CoA Synthetases (ACSLs) | Activate fatty acids by converting them to acyl-CoAs, a necessary step for their metabolism. mdpi.com | Measures the initial trapping step of fatty acids within the cell, reflecting ACSL activity. |

| Lipid Droplet Formation | Storage of neutral lipids, which has been associated with therapy resistance. mdpi.com | Tracks the incorporation of fatty acids into storage pools within the tumor. |

In Vitro and Ex Vivo Research Applications

Beyond its use in whole-animal preclinical studies, this compound is a versatile tool for detailed metabolic investigations in controlled laboratory settings. In vitro (cell culture) and ex vivo (tissue) models allow for precise examination of the compound's cellular and molecular interactions, free from the systemic complexities of a living organism.

Cellular Metabolism Studies in Cultured Cells

In studies using cultured cells, this compound serves as a powerful probe to dissect the pathways of fatty acid metabolism. As a close structural analog of palmitic acid, it can be introduced into the culture medium to monitor its uptake and subsequent metabolic fate.

One study utilized D,L-alpha-fluoropalmitic acid in cultured Balb/c 3T3 mouse cells to investigate its incorporation into cellular lipids. nih.gov The research demonstrated that the cells took up the fluoro-fatty acid and incorporated it, without modification of the carbon-fluorine bond, into specific lipid classes. nih.gov These findings illustrate how fluorinated fatty acids can be used to trace lipid trafficking and synthesis in detail. For example, 2-fluoropalmitic acid has been shown to inhibit long-chain acyl-CoA synthetase, a key enzyme in fatty acid activation. apexbt.com Such studies are crucial for understanding how fatty acid analogs can influence cellular lipid homeostasis and signaling.

Table 3: Incorporation of D,L-alpha-Fluoropalmitic Acid in Cultured Balb/c 3T3 Cells After 12 Hours

| Lipid Class | Percentage of Total Fatty Acids |

| Phosphatidylcholine | 1.6% nih.gov |

| Neutral Glycosphingolipids | 1.4% nih.gov |

| Ceramides | 0.8% nih.gov |

| Sphingomyelin | 0.6% nih.gov |

| Data derived from chromatographic and mass spectrometric analyses of cells incubated with the fluoro-fatty acid. nih.gov |

Tissue Slice Incubation Experiments

Ex vivo tissue slice experiments represent an intermediate level of complexity between cell culture and whole-organism studies. This technique involves maintaining thin slices of living tissue (e.g., from the brain, liver, or adipose tissue) in a controlled incubation chamber that provides oxygen and nutrients. plos.orgnih.gov The primary advantage of this method is that it preserves much of the tissue's native cellular architecture and local intercellular connections, offering a more physiologically relevant context than isolated cells. nih.gov

In this experimental setup, this compound can be added to the incubation medium. Researchers can then study its uptake and metabolism within a specific tissue region under various experimental conditions. For example, by analyzing the tissue slice after incubation, one could determine how different pharmacological agents affect fatty acid uptake in a particular brain region or how metabolic pathways are altered in tissue from a disease model. This method allows for detailed autoradiographic, chromatographic, or mass spectrometric analysis of the tracer's distribution and metabolic products within the preserved tissue structure.

Isolated Perfused Organ Studies

The isolated perfused organ model allows for the study of an entire organ's metabolism in isolation from the rest of the body. In this setup, an organ (such as the liver, heart, or kidney) is surgically removed and kept viable by perfusing its vasculature with an oxygenated, nutrient-rich solution. acs.org

This technique is highly valuable for studying the organ-specific metabolism of compounds like this compound. By introducing the fluorinated fatty acid into the perfusion medium, scientists can precisely measure its rate of uptake by the organ, its metabolic conversion into other molecules, and its incorporation into the organ's lipid pools, all without the confounding influences of systemic hormones or competing metabolic processes from other tissues. For instance, studies using isolated perfused rat livers have been instrumental in determining the metabolic fate of other fluorinated compounds, demonstrating the model's utility for such investigations. acs.org This approach provides definitive data on how a specific organ handles a fatty acid analog, which is crucial for interpreting results from whole-body imaging studies.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental analytical technique used to separate mixtures into their individual components. advancechemjournal.com This separation is based on the differential distribution of the components between a stationary phase and a mobile phase. wikipedia.org For a compound like 16-FPA, various chromatographic methods are utilized for purification, metabolite profiling, and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable method for the comprehensive analysis of fatty acids, including their fluorinated analogs, in biological materials. nih.gov The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. dkfz.de For fatty acid analysis, a derivatization step is typically required to convert the non-volatile fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs). dkfz.dejfda-online.com This process involves reacting the lipid extract with reagents like methanolic HCl or BF₃-methanol. jfda-online.com An alternative is derivatization to pentafluorobenzyl (PFB) esters, which can be analyzed with high sensitivity using negative chemical ionization (NCI) GC-MS. nih.govlipidmaps.org

The analytical process generally involves extracting the lipids from the sample (e.g., plasma, cells, or tissue) using a solvent system, often in the presence of deuterated internal standards to ensure accurate quantification. nih.govlipidmaps.org The extracted fatty acids are then derivatized. The resulting FAMEs or other esters are injected into the GC, where they are separated on a capillary column. The separated components then enter the mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for positive identification and quantification. lipidmaps.org

Table 1: Typical Parameters for Fatty Acid Analysis by GC-MS

| Parameter | Description | Common Application |

|---|---|---|

| Extraction | Bligh and Dyer method (Methanol/Chloroform (B151607)/Water) or Butanol:Methanol (BUME) method. dkfz.dejfda-online.com | Extraction of total fatty acids from plasma, tissues, or cells. nih.govdkfz.de |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) using BF₃-methanol or to Pentafluorobenzyl (PFB) esters. nih.govjfda-online.com | Increases volatility for GC analysis and enhances ionization for MS detection. nih.gov |

| GC Column | Capillary columns (e.g., DB-23, DB-FFAP). | Provides baseline separation between saturated and unsaturated fatty acids of different chain lengths. nih.gov |

| Ionization Mode | Electron Ionization (EI) for FAMEs; Negative Chemical Ionization (NCI) for PFB esters. nih.gov | NCI offers very high sensitivity for electrophilic derivatives like PFB esters. nih.gov |

| Quantification | Use of stable isotope-labeled internal standards (e.g., Palmitic Acid-d3). nih.govlipidmaps.org | Corrects for sample loss during extraction and derivatization, ensuring high accuracy. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly valuable for the analysis of fatty acids as it operates at ambient temperatures, minimizing the risk of degradation for sensitive compounds. aocs.org HPLC can be used for both analytical and micropreparative purposes, allowing for the isolation of pure fractions for further analysis. aocs.org

For 16-FPA and other fatty acids, reversed-phase HPLC (RP-HPLC) is the most common mode. advancechemjournal.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. advancechemjournal.com Separation is based on hydrophobicity, with retention time influenced by both chain length and the degree of unsaturation. aocs.org A key advantage of HPLC for fatty acid analysis is that derivatization is not always required, allowing for the analysis of free fatty acids directly. hplc.eu However, to enhance detection by UV or fluorescence detectors, fatty acids can be converted to UV-absorbing or fluorescent esters. aocs.org HPLC has been successfully employed in the purification of radiolabeled 16-[¹⁸F]fluoro-palmitic acid during its synthesis. nih.gov

Table 2: HPLC Applications in Fatty Acid Analysis

| Application | HPLC Mode | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|---|

| Purity Analysis | Reversed-Phase (RP) | C18 (Octadecylsilane) | Acetonitrile (B52724)/Water gradient | UV, Mass Spectrometry (MS) |

| Isomer Separation | Reversed-Phase (RP) | Cholesteryl-bonded | Methanol/Water | UV |

| Preparative Separation | Reversed-Phase (RP) | C18 | Acetonitrile/Water | UV, Fraction Collection |

| Hydrophilic Interaction | HILIC | Silica-based with polar functional groups | Acetonitrile/Aqueous buffer | Evaporative Light Scattering Detector (ELSD), MS |

Thin-Layer Chromatography (TLC) is a cost-effective and rapid chromatographic technique used for the qualitative separation of mixtures. nih.gov It is widely applied in lipid analysis to separate different classes of lipids (e.g., free fatty acids, triglycerides, phospholipids) from a complex biological extract. uad.ac.id The technique involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent or mixture of solvents. savemyexams.com

The sample is spotted onto the baseline of the plate, which is then placed in a chamber containing the mobile phase. savemyexams.com As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. savemyexams.com Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. savemyexams.com After separation, the spots can be visualized using methods such as iodine vapor, charring with sulfuric acid, or specific staining reagents. uad.ac.idtaylorandfrancis.com TLC is particularly useful as a preliminary step to isolate the free fatty acid fraction, which may contain 16-FPA, before more sophisticated quantitative analysis by GC-MS or LC-MS. nih.gov

Table 3: TLC System for Separation of Lipids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 pre-coated plates. taylorandfrancis.com |

| Sample Preparation | Lipid extract dissolved in a volatile solvent like chloroform or hexane. |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Hexane:Diethyl Ether:Acetic Acid. The exact ratio is optimized to achieve separation of lipid classes. |

| Visualization | Iodine vapor (for unsaturated lipids), 5% sulfuric acid in ethanol (B145695) followed by heating (for all organic compounds), or specific dyes like bromocresol green. nih.govtaylorandfrancis.com |

| Analysis | Calculation of Rf values to tentatively identify compound classes by comparing with standards. |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Metabolite Analysis

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for determining the molecular structure of compounds and for their quantification. These methods rely on the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. mdpi.com It is based on the magnetic properties of atomic nuclei like ¹H (proton), ¹³C, and ¹⁹F. libretexts.org For 16-Fluoropalmitic acid, NMR is crucial for confirming its structure after synthesis. The presence and position of the fluorine atom can be unequivocally verified using ¹⁹F NMR, while ¹H and ¹³C NMR provide information on the entire fatty acid carbon chain.

In metabolic studies, NMR is used to trace the fate of labeled substrates. For instance, ¹⁹F NMR can track the incorporation and metabolism of 16-FPA into more complex lipids or its breakdown products within cells or tissues. Solid-state NMR has been utilized to study the biophysical properties of membranes containing derivatives of 16-FPA, such as 1-palmitoyl-2-[16-fluoropalmitoyl]-phosphatidylcholine, demonstrating how the fluorinated chain affects membrane structure. nih.gov

Table 4: NMR Spectroscopy for this compound Analysis

| Nucleus | Information Gained | Relevance to 16-FPA |

|---|---|---|

| ¹H NMR | Provides information on the number and connectivity of hydrogen atoms. | Confirms the long aliphatic chain structure. The signal for the CH₂ group adjacent to the fluorine (–CH₂F) will have a characteristic chemical shift and splitting pattern due to coupling with ¹⁹F. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Confirms the 16-carbon chain. The carbon atom bonded to fluorine (C-16) exhibits a large C-F coupling constant. |

| ¹⁹F NMR | Directly detects the fluorine atom. | Provides definitive proof of fluorination. The chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for metabolic studies. |

| Solid-State NMR | Studies molecular structure and dynamics in solid samples. nih.gov | Used to investigate the conformation and packing of 16-FPA derivatives within lipid bilayers. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com This hybrid technique is exceptionally well-suited for targeted metabolomics, where the goal is to accurately measure the concentrations of a predefined set of metabolites. mdpi.com For the analysis of 16-FPA and its metabolic products, LC-MS offers significant advantages, including minimal sample preparation and the ability to measure low-abundance species directly in complex biological fluids like plasma. mdpi.commdpi.com

In a typical LC-MS workflow, the sample is first subjected to liquid chromatography to separate the analytes. The eluent from the LC column is then introduced into the mass spectrometer. The MS can be operated in full-scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly specific and sensitive quantification of target molecules like 16-FPA. mdpi.com LC-MS has been used to identify side products formed during the radiosynthesis of ¹⁸F-labeled fatty acids, including 16-FPA, and to study their stability. nih.gov

Table 5: LC-MS for Targeted Analysis of this compound

| Component | Description | Common Setup for Fatty Acid Analysis |

|---|---|---|

| Liquid Chromatography | Typically Reversed-Phase HPLC. mdpi.com | C18 column with a gradient mobile phase of acetonitrile and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. |

| Ionization Source | Electrospray Ionization (ESI). | ESI in negative ion mode [M-H]⁻ is highly effective for detecting free fatty acids. |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., TOF, Orbitrap). mdpi.com | QqQ is ideal for targeted quantification using MRM. High-resolution MS provides accurate mass measurements for confident identification. nih.gov |

| Application | Targeted Metabolomics. | Quantifying the levels of 16-FPA and its downstream metabolites (e.g., β-oxidation products, complex lipid esters) in biological samples. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies

Radiometric Quantification in Biological Samples

The quantification and tracking of this compound in biological systems are frequently accomplished by labeling the compound with a radioactive isotope, most commonly Fluorine-18 (B77423) (¹⁸F). This radiolabeling allows for highly sensitive detection and measurement in various biological samples using radiometric techniques. These methods are foundational in preclinical studies to understand the compound's metabolic fate and distribution.

Gamma counting and scintillation techniques are pivotal for the quantitative measurement of radiolabeled compounds like 16-[¹⁸F]Fluoropalmitic acid. The choice between methods depends on the type of radiation emitted by the radionuclide. Fluorine-18 decays by positron emission, which results in the production of two high-energy (511 keV) gamma rays, making it ideally suited for detection by gamma counters.

A typical gamma counter utilizes a solid scintillator, which is a material that emits light (scintillates) when struck by ionizing radiation. ub.edu The most common material for this purpose is a Thallium-doped sodium iodide (NaI(Tl)) crystal. ub.edu When a biological sample (e.g., blood, plasma, or homogenized tissue) containing 16-[¹⁸F]Fluoropalmitic acid is placed in the counter, the gamma rays emitted from ¹⁸F decay interact with the NaI(Tl) crystal. ub.edu These interactions produce flashes of light, or scintillations. ub.edu A photomultiplier tube (PMT) detects these light pulses, converts them into electrical signals, and amplifies them. ub.edurevvity.com The instrument's electronics then process these signals to determine the amount of radioactivity in the sample, which is directly proportional to the concentration of the radiolabeled compound. An advantage of this solid scintillation technique is its high reproducibility, as the same detector crystal is used for every sample. ub.edu

Liquid scintillation counting (LSC) is another sensitive detection method, primarily used for low-energy beta- and alpha-emitting isotopes. revvity.com In LSC, the sample is dissolved or suspended in a liquid scintillation cocktail containing an aromatic solvent and scintillators (fluors). revvity.com Energy from the radioactive decay excites the solvent molecules, and this energy is transferred to the fluors, which then emit light pulses detected by a PMT. revvity.com While gamma counting is more direct for ¹⁸F, LSC can also be used, as the positrons (beta particles) emitted during decay can be detected before annihilation.

Autoradiography is a powerful imaging technique used to visualize the anatomical distribution of a radioactive substance within tissues and organs. wikipedia.org It provides spatial information that complements the quantitative data obtained from gamma counting. The technique involves administering a radiolabeled compound, such as 16-[¹⁸F]Fluoropalmitic acid, to a research animal. After a specific time, the animal is euthanized, and organs or whole-body sections are frozen and thinly sliced. plos.org

These tissue sections are then placed in direct contact with a sensitive medium, such as X-ray film or a phosphor imaging plate. wikipedia.org The radiation emitted from the ¹⁸F within the tissue exposes the medium, creating a two-dimensional image that maps the distribution of the 16-[¹⁸F]Fluoropalmitic acid. The resulting image, or autoradiograph, reveals which tissues or specific regions have accumulated the compound. wikipedia.org

Studies utilizing this method have provided detailed insights into the biodistribution of this compound. For instance, tissue distribution studies in rats with 16-[¹⁸F]Fluoropalmitic acid have been performed to assess its uptake in various organs, particularly the heart, as it is an analog of natural fatty acids. nih.gov Research has shown that the heart uptake of this compound is significant, although it clears more rapidly from the heart than palmitic acid itself. nih.gov Furthermore, these studies have revealed considerable accumulation of the ¹⁸F label in bone, which is indicative of in vivo metabolic defluorination, where the fluorine atom is cleaved from the fatty acid chain and deposited in the bone as fluoride (B91410) ion. nih.gov

Table 1: Comparative Myocardial Uptake of Radiolabeled Fatty Acids in Rats This table presents data from a comparative study on the heart uptake of various radiolabeled fatty acids in rats, measured 2 minutes post-injection. The values are expressed as a percentage of the uptake observed for [¹¹C]Palmitic acid.

| Compound | Relative Heart Uptake (%) |

| 16-[¹⁸F]Fluoropalmitic acid | 65 |

| 6,6,16-Trifluorohexadecanoic acid | 30 |

| 7,7,16-Trifluorohexadecanoic acid | 30 |

| Data sourced from a study on the synthesis and tissue distribution of fluorine-18 labeled fatty acids. nih.gov |

Comparative Biochemical and Structural Activity Relationship Studies

Comparison with Non-Fluorinated Palmitic Acid and Other Natural Fatty Acids

The substitution of a single hydrogen atom with fluorine at the terminal (ω) position of palmitic acid induces significant alterations in its biochemical properties, particularly concerning its uptake, retention, and metabolic fate.

While 16-fluoropalmitic acid is structurally very similar to palmitic acid, this small change leads to notable differences in how it is handled by cells, particularly in the myocardium.

Initial Uptake: Studies in rats have shown that the initial myocardial uptake of this compound is lower than that of its non-fluorinated analog, palmitic acid. At two minutes post-administration, the cardiac activity level for this compound was approximately 65% of that observed for [¹¹C]palmitic acid. nih.gov This suggests that the fluorine substitution may slightly alter the physicochemical properties of the fatty acid, thereby reducing its efficiency of transport into the myocardial cells. nih.gov

Clearance and Retention: A key difference lies in their clearance rates from the heart. 16-fluoropalmitate is cleared from the myocardium more rapidly than palmitic acid. nih.gov In contrast, natural long-chain fatty acids like palmitate are taken up by the heart and either enter β-oxidation for energy production or are stored in lipid pools. snmjournals.org The rapid clearance of this compound reflects its distinct metabolic processing once inside the cell.

The primary divergence in the metabolism of this compound compared to palmitic acid and other natural even-chain fatty acids occurs during β-oxidation.

Natural Fatty Acid Metabolism: Palmitic acid undergoes a series of β-oxidation cycles within the mitochondria, where two-carbon units are sequentially cleaved to produce acetyl-CoA, which then enters the citric acid cycle for energy generation. snmjournals.orgcsun.edu This process continues until the entire fatty acid chain is consumed. snmjournals.org

Metabolism of this compound: this compound also enters the β-oxidation spiral. However, because it is an even-numbered (16-carbon) fatty acid, its breakdown ultimately results in the formation of [¹⁸F]fluoroacetic acid. nih.govtaylorandfrancis.com Fluoroacetic acid is a known toxin that can enter the citric acid cycle, where it is converted to fluorocitrate, a potent inhibitor of the enzyme aconitase. wikipedia.org This blockage disrupts the citric acid cycle. In contrast, odd-numbered ω-fluoro fatty acids, such as 17-fluoroheptadecanoic acid, are metabolized to β-[¹⁸F]fluoropropionic acid, which undergoes dehalogenation to release free fluoride (B91410) ions. nih.gov This difference in end products is a critical determinant of their subsequent metabolic fate and biological impact. nih.govtaylorandfrancis.com

Defluorination: The appearance of radioactivity in bone tissue following administration of fluorine-18 (B77423) labeled fatty acids, including this compound, indicates that metabolic defluorination occurs. nih.govmerckmillipore.com This is thought to happen via ω-oxidation, a minor metabolic pathway that can release the terminal fluorine as fluoride ion. nih.govsnmjournals.org

Table 1: Comparative Uptake and Metabolism of Palmitic Acid vs. This compound

| Feature | Palmitic Acid | This compound |

|---|---|---|

| Myocardial Uptake (2 min post-injection) | 100% (Reference) | ~65% of Palmitic Acid nih.gov |

| Myocardial Clearance | Slower clearance, incorporated into metabolic pools snmjournals.org | Clears more rapidly than palmitic acid nih.gov |

| Primary Metabolic Pathway | β-oxidation to Acetyl-CoA snmjournals.org | β-oxidation nih.gov |

| Final β-oxidation Product | Acetyl-CoA | Fluoroacetic acid nih.govtaylorandfrancis.com |

| Evidence of Defluorination | Not applicable | Yes, accumulation of ¹⁸F in bone nih.govmerckmillipore.com |

Differences in Uptake and Retention Kinetics

Comparison with Other Fluorinated Fatty Acid Analogs

The location of the fluorine atom on the fatty acid chain is a crucial factor determining its metabolic fate and potential for "metabolic trapping," a phenomenon where a radiolabeled compound enters a metabolic pathway but cannot be fully processed, leading to its accumulation.

Omega (ω)-Position (e.g., this compound): As discussed, fluorine at the terminal position allows the fatty acid to undergo β-oxidation, leading to the formation of small, diffusible fluorinated metabolites like fluoroacetate (B1212596). nih.gov This results in relatively rapid clearance from the heart rather than metabolic trapping.